molecular formula C10H9N3O B1627556 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde CAS No. 906352-62-3

2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

Cat. No. B1627556
M. Wt: 187.2 g/mol
InChI Key: XPXZXSFDTOZFQQ-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.20 . It is used in various scientific research and has been mentioned in several peer-reviewed papers .


Synthesis Analysis

The synthesis of “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” and similar compounds has been reported in the literature . For instance, a series of 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” can be represented by the SMILES string and InChI key . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” include a molecular weight of 187.20 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved documents.

Scientific Research Applications

Synthesis and Catalysis

Researchers have developed methodologies for synthesizing various complex molecules using benzaldehydes as key intermediates. For example, a one-pot synthesis approach was demonstrated for creating 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines, highlighting the utility of benzaldehydes in constructing complex heterocyclic structures (Moshkin & Sosnovskikh, 2014). Similarly, benzaldehyde derivatives have been employed in the synthesis of 2-(alkylamino)-1-arylethanols, including compounds like racemic adrenaline, showcasing their versatility in organic synthesis (Moshkin & Sosnovskikh, 2013).

Enzymatic Reactions

Benzaldehyde lyase (BAL) has been used for the enantioselective synthesis of benzoin derivatives, demonstrating the potential of enzyme-catalyzed reactions in producing high-value chiral compounds (Kühl et al., 2007). This research underscores the importance of benzaldehyde derivatives in biocatalysis and green chemistry.

Material Science and Catalysis

In material science, benzaldehyde derivatives have been utilized in the preparation of metal-organic frameworks (MOFs) and coordination polymers with unique properties. For instance, new Zn complexes based on 1,2,4-triazoles were synthesized, demonstrating their luminescent properties and potential applications in optoelectronic devices (Gusev et al., 2011). Additionally, the catalytic oxidation of benzyl alcohol to benzaldehyde has been facilitated by coordination polymers and MOFs, highlighting their utility as efficient and reusable catalysts for chemical transformations (Han et al., 2006).

Analytical and Sensory Applications

Benzaldehyde and its derivatives are also important in analytical chemistry and the flavor industry. Studies have focused on the bioproduction of benzaldehyde using microbial biotransformation, emphasizing its significance in creating flavors and fragrances through biotechnological methods (Craig & Daugulis, 2013).

Safety And Hazards

The safety data sheet for “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” and similar compounds involve their potential use as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .

properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXZXSFDTOZFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594570
Record name 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

CAS RN

906352-62-3
Record name 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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